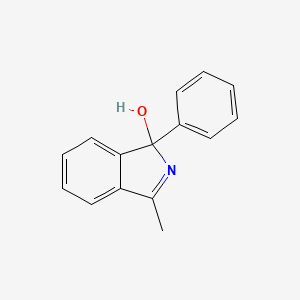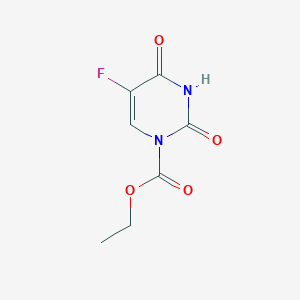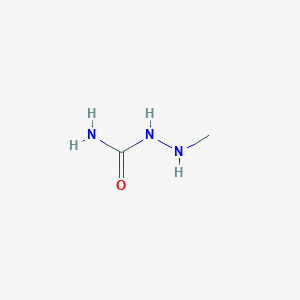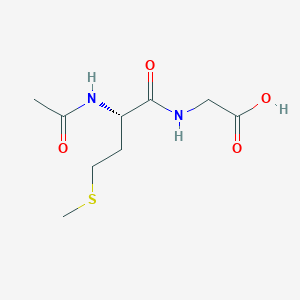
N-Acetyl-L-methionylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-methionylglycine is a dipeptide consisting of the amino acids methionine and glycine. This compound is often studied for its potential role in biochemical processes and protein synthesis. It has implications in nutritional supplements and therapeutic treatments due to the essential nature of methionine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-L-methionylglycine can be synthesized through the acetylation of L-methionine followed by peptide bond formation with glycine. The acetylation process typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction is conducted by heating the mixture to temperatures between 50°C to 70°C, followed by crystallization of the product upon cooling .
Industrial Production Methods
Industrial production methods for N-acetyl derivatives of amino acids, including this compound, often involve the use of acetic anhydride in an aqueous environment. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-methionylglycine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One notable reaction is the hydrolysis of the peptide bond, which can be catalyzed by palladium (II) complexes .
Common Reagents and Conditions
Hydrolysis: Catalyzed by palladium (II) complexes in the presence of water at pH 2.0-2.5 and 50°C.
Oxidation: Methionine residues in the compound can be oxidized using oxidizing agents like hydrogen peroxide.
Substitution: The acetyl group can be substituted under specific conditions using nucleophiles.
Major Products
Hydrolysis: Produces methionine and glycine.
Oxidation: Produces methionine sulfoxide and glycine.
Applications De Recherche Scientifique
N-Acetyl-L-methionylglycine has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Studied for its role in protein synthesis and potential therapeutic applications.
Medicine: Investigated for its nutritional benefits and potential use in treating nutritional deficiencies.
Industry: Used in the formulation of nutritional supplements and therapeutic treatments.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-methionylglycine involves its role in protein synthesis and biochemical processes. The compound acts as a substrate for enzymes involved in peptide bond formation. It can also interact with molecular targets such as rhodopsin and N-acylamino acid racemase, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methionylglycine: A dipeptide consisting of methionine and glycine, similar to N-Acetyl-L-methionylglycine but without the acetyl group.
N-Acetylmethionine: An acetylated form of methionine, used in nutritional therapy and peritoneal dialysis.
N-Acetyl-L-leucine: Another N-acyl-alpha amino acid, used in various biochemical applications.
Uniqueness
This compound is unique due to its acetylated methionine residue, which imparts specific biochemical properties and potential therapeutic applications. Its role in protein synthesis and nutritional supplements distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
23506-43-6 |
|---|---|
Formule moléculaire |
C9H16N2O4S |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N2O4S/c1-6(12)11-7(3-4-16-2)9(15)10-5-8(13)14/h7H,3-5H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t7-/m0/s1 |
Clé InChI |
RMXADUNTSCXXNZ-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCSC)C(=O)NCC(=O)O |
SMILES canonique |
CC(=O)NC(CCSC)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


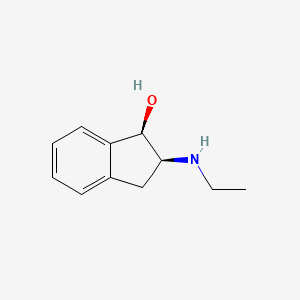
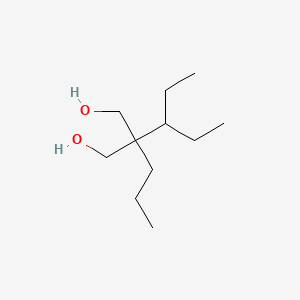
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)

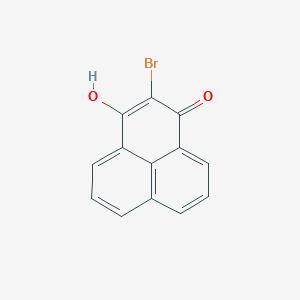
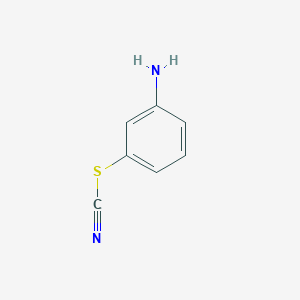
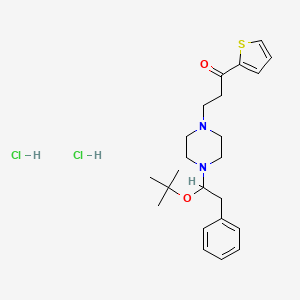


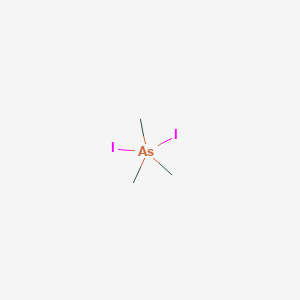
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
